Cas no 1214389-26-0 (3-Chloro-4-(2-fluorophenyl)pyridine)

3-Chloro-4-(2-fluorophenyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-chloro-4-(2-fluorophenyl)pyridine
- 3-Chloro-4-(2-fluorophenyl)pyridine
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- Inchi: 1S/C11H7ClFN/c12-10-7-14-6-5-8(10)9-3-1-2-4-11(9)13/h1-7H
- InChI Key: LQSHNHBUQMROSS-UHFFFAOYSA-N
- SMILES: ClC1C=NC=CC=1C1C=CC=CC=1F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 188
- XLogP3: 3.2
- Topological Polar Surface Area: 12.9
3-Chloro-4-(2-fluorophenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029000435-500mg |
3-Chloro-4-(2-fluorophenyl)pyridine |
1214389-26-0 | 95% | 500mg |
$1786.10 | 2023-09-04 | |
Alichem | A029000435-250mg |
3-Chloro-4-(2-fluorophenyl)pyridine |
1214389-26-0 | 95% | 250mg |
$950.60 | 2023-09-04 | |
Alichem | A029000435-1g |
3-Chloro-4-(2-fluorophenyl)pyridine |
1214389-26-0 | 95% | 1g |
$2895.00 | 2023-09-04 |
3-Chloro-4-(2-fluorophenyl)pyridine Related Literature
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
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Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
Additional information on 3-Chloro-4-(2-fluorophenyl)pyridine
Professional Introduction to 3-Chloro-4-(2-fluorophenyl)pyridine (CAS No. 1214389-26-0)
3-Chloro-4-(2-fluorophenyl)pyridine, with the chemical identifier CAS No. 1214389-26-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic compound has garnered considerable attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both chloro and fluoro substituents on the pyridine ring imparts unique electronic and steric properties, enabling its utility in designing novel therapeutic agents.
The compound's molecular structure, characterized by a pyridine core substituted at the 3-position with a chlorine atom and at the 4-position with a 2-fluorophenyl group, contributes to its reactivity and potential applications. Such structural features are often exploited in drug discovery programs to modulate binding interactions with biological targets, such as enzymes and receptors. The fluorine atom, in particular, is known for its ability to enhance metabolic stability and binding affinity, making it a preferred moiety in many drug candidates.
In recent years, the pharmaceutical industry has seen a surge in interest towards developing small-molecule inhibitors targeting various disease pathways. 3-Chloro-4-(2-fluorophenyl)pyridine has been identified as a key building block in the synthesis of molecules that interact with proteins involved in cancer, inflammation, and neurological disorders. Its incorporation into drug-like scaffolds has led to the discovery of several promising candidates that are currently undergoing preclinical evaluation.
One of the most compelling aspects of this compound is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. Researchers have leveraged the structural motifs of 3-Chloro-4-(2-fluorophenyl)pyridine to design inhibitors that selectively target specific kinases. For instance, derivatives of this compound have shown inhibitory activity against tyrosine kinases, which are overexpressed in many tumor types. This has opened up new avenues for developing targeted therapies with improved efficacy and reduced side effects.
The synthetic accessibility of 3-Chloro-4-(2-fluorophenyl)pyridine also contributes to its appeal in medicinal chemistry. The compound can be readily synthesized through established methodologies, such as nucleophilic aromatic substitution reactions or cross-coupling reactions involving halogenated pyridines. These synthetic routes allow for facile modification of the core structure, enabling researchers to explore a wide range of analogs with tailored properties. This flexibility is particularly valuable in high-throughput screening campaigns aimed at identifying lead compounds for further optimization.
Advances in computational chemistry have further enhanced the utility of 3-Chloro-4-(2-fluorophenyl)pyridine in drug design. Molecular modeling techniques, such as docking studies and quantum mechanical calculations, have been employed to predict how this compound interacts with biological targets at the atomic level. These studies provide critical insights into binding affinities, enzyme kinetics, and potential side effects, thereby accelerating the drug discovery process. The integration of computational methods with experimental data has enabled more efficient identification of promising drug candidates derived from this scaffold.
The growing body of literature on 3-Chloro-4-(2-fluorophenyl)pyridine underscores its importance as a pharmacophore in medicinal chemistry. Numerous patents and scientific publications have documented its use in developing novel therapeutic agents across various therapeutic areas. The compound's unique structural features continue to inspire new synthetic strategies and applications, ensuring its relevance in ongoing research efforts.
Looking ahead, the continued exploration of 3-Chloro-4-(2-fluorophenyl)pyridine is expected to yield further breakthroughs in drug discovery. As our understanding of disease mechanisms evolves, so too will our ability to design molecules that precisely target pathological processes. The versatility and potential of this compound make it a cornerstone in the quest for innovative treatments for human diseases.
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